2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene
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Overview
Description
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8ClFO2S. It is a derivative of benzene, characterized by the presence of chloro, fluoro, and methylsulfonyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene typically involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups enhance its binding affinity to these targets, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-fluoro-4-nitrobenzene
- 2-Chloro-1-fluoro-4-aminobenzene
Uniqueness
2-Chloro-1-fluoro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and binding affinity to molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTSOPUGBOARBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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